1-(3,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Description
1-(3,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H19FN4O and its molecular weight is 362.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Anticonvulsant Activity : A study by Kelley et al. (1995) investigated the synthesis of analogues with anticonvulsant properties, which includes compounds similar to the specified chemical. Imidazotriazine, a related compound, showed significant anticonvulsant activity.
Anticancer Activity : Abdellatif et al. (2014) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one and evaluated their potential as anticancer agents, revealing that some derivatives exhibited notable antitumor activity on human breast adenocarcinoma cell lines.
Anti-inflammatory Properties : A study by Tewari and Mishra (2001) synthesized and evaluated the anti-inflammatory activity of N4,N5-disubstituted pyrazolo[3,4-c]pyridazines, highlighting the potential of these compounds in anti-inflammatory applications.
Aldose Reductase Inhibitors : Research by Costantino et al. (1999) explored the use of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a substrate for synthesizing new aldose reductase inhibitors, showing promise for managing complications related to diabetes.
Prostate Cancer Treatment : In the study by Xue, Zhang, and Hu (2020), a compound similar to the one was investigated for its potential to inhibit prostate cancer growth, showing significant antiproliferative effects.
Phosphodiesterase Inhibitors : Piaz et al. (2002) synthesized a series of pyrazolo[3,4-d]pyridazinones as inhibitors of phosphodiesterase 5 (PDE5), potentially useful as peripheral vasodilator agents.
Chemical Synthesis and Modification
Regioselectivity in Synthesis : Studies like those by Jelen et al. (1991) and Şener (2004) focus on the synthesis process of pyrazolo[3,4-d]pyridazine derivatives, which are closely related to the specified chemical. These studies offer insight into the methods and regioselectivity of synthesis.
Synthesis of Derivatives : Kasımoğulları et al. (2010) conducted research on the synthesis of new pyrazole derivatives, including the formation of compounds related to the specified chemical. This research broadens the understanding of derivative synthesis in this chemical class.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-13-4-9-18(10-14(13)2)26-20-19(11-23-26)15(3)24-25(21(20)27)12-16-5-7-17(22)8-6-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZAKVWBLWULBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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